molecular formula C12H19Cl2N3O B8222735 (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone dihydrochloride CAS No. 613678-10-7

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone dihydrochloride

Cat. No.: B8222735
CAS No.: 613678-10-7
M. Wt: 292.20 g/mol
InChI Key: HOWMFJAGZXHDHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone dihydrochloride is a chemical compound with the molecular formula C₁₂H₁₇N₃O • 2 (HCl). It is known for its applications in medicinal chemistry, particularly in the synthesis of pyridinoylpiperidine derivatives, which are used as 5-HT1F agonists for treating and preventing migraines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone dihydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2-chloropyridine and ammonia.

    Introduction of the Amino Group: The amino group is introduced at the 6-position of the pyridine ring through a nucleophilic substitution reaction.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from piperidine or its derivatives.

    Coupling Reaction: The pyridine and piperidine rings are coupled together through a carbonylation reaction to form the methanone linkage.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohol derivatives of the methanone group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological targets, particularly in the context of neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, especially as a 5-HT1F agonist for migraine treatment.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects primarily through its interaction with the 5-HT1F receptor, a subtype of serotonin receptor. By binding to this receptor, it modulates the release of neurotransmitters, thereby influencing pain pathways and providing relief from migraines. The molecular targets and pathways involved include the inhibition of neurotransmitter release and modulation of pain signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: The base form without the dihydrochloride salt.

    Pyridinoylpiperidine Derivatives: A class of compounds with similar structures and therapeutic applications.

Uniqueness

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone dihydrochloride is unique due to its specific combination of the pyridine and piperidine rings, along with the methanone linkage and dihydrochloride salt form. This structure confers specific pharmacological properties, making it particularly effective as a 5-HT1F agonist.

Properties

IUPAC Name

(6-aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10;;/h2-4,9H,5-8H2,1H3,(H2,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWMFJAGZXHDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613678-10-7
Record name 6-(1-methylpiperidine-4-carbonyl)pyridin-2-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.256.789
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.